molecular formula C12H13BrO4 B474894 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid CAS No. 486994-79-0

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Cat. No. B474894
CAS RN: 486994-79-0
M. Wt: 301.13g/mol
InChI Key: JFRDAOFNMVESRY-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic synthesis. ABE belongs to the family of benzoic acid derivatives and is characterized by its unique chemical structure, which contains a bromine atom and an allyloxy group attached to a benzene ring.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Nucleophilic Substitution Reactions : Studies by Mataka et al. (1992) on bromobenzo thiadiazole derivatives, including reactions with allyl alcohol, have shown the formation of allyl ether compounds, which upon heating rearrange to hydroxy derivatives. This process involves 4-allyloxy-5-hydroxy derivatives and demonstrates the utility of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in complex organic synthesis (Mataka et al., 1992).

  • Substitution Reactions of Benzo[b]thiophen Derivatives : Research by Clarke et al. (1973) indicates the potential use of compounds like this compound in the synthesis of complex benzo[b]thiophen derivatives. This study shows how different substitutions and rearrangements can yield a variety of derivatives with potential applications in chemical synthesis (Clarke et al., 1973).

  • Cytotoxicity and Radical Generation Studies : Research by Fujisawa et al. (2003) on 2-ethoxybenzoic acid, a compound structurally related to this compound, explores its interaction with eugenol and its effects on radical generation and cytotoxicity. Such studies are crucial for understanding the biological activities of related benzoic acid derivatives (Fujisawa et al., 2003).

Novel Compound Synthesis

  • Synthesis of Aromatic Constituents : Research by Laak and Scharf (1989) on the synthesis of polysubstituted aromatic carboxylic acids, similar in structure to this compound, highlights the potential of these compounds in creating novel aromatic constituents found in antibiotics like calichemicins. Such work showcases the potential of this compound in the field of antibiotic research (Laak & Scharf, 1989).

  • Anticoccidial Activity Studies : The study of 4-amino-2-ethoxybenzoic acid and related compounds by Rogers et al. (1964) demonstrates their potential in developing anticoccidial drugs. This research suggests similar possibilities for this compound in the development of new antiparasitic agents (Rogers et al., 1964).

Applications in Material Science

  • Macromonomer Synthesis : A study by Sane et al. (2011) on the synthesis of bis-allyloxy functionalized polymers illustrates the potential of allyloxy-substituted benzoic acids in creating new materials. This could be extrapolated to this compound, suggesting its utility in the development of innovative polymeric materials (Sane et al., 2011).

properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-5-17-11-7-9(13)8(12(14)15)6-10(11)16-4-2/h3,6-7H,1,4-5H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRDAOFNMVESRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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